N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide
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Overview
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C20H22N2O4S2 and its molecular weight is 418.53. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrophysiological Activity
Compounds related to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide have been studied for their potential in cardiac electrophysiological applications. Research has shown that certain N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit potent activity comparable to established class III agents, suggesting their utility in cardiac arrhythmias treatment (Morgan et al., 1990).
Antimalarial and Antiviral Potential
Studies on similar sulphonamides have shown their efficacy in antimalarial activity and potential as COVID-19 drugs. These findings highlight the versatility of such compounds in combating infectious diseases (Fahim & Ismael, 2021).
Gelation Behavior and Crystal Engineering
The role of methyl functionality in benzamide derivatives has been explored in the context of supramolecular gelators, indicating their potential in material science and crystal engineering (Yadav & Ballabh, 2020).
Glucokinase Activation
Certain N-thiazolyl benzamides have been identified as novel, potent glucokinase activators, highlighting their potential in the treatment of metabolic disorders (Iino et al., 2009).
Antifungal Agents
Derivatives of this compound have been investigated as potential antifungal agents, expanding their application in pharmaceuticals (Narayana et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines . They seem to interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 .
Mode of Action
Similar compounds have been found to induce g2/m cell cycle arrest and increase the levels of p53 in treated cells . This suggests that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide may interact with its targets to disrupt normal cell cycle progression and promote apoptosis.
Biochemical Pathways
The compound appears to affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, resulting in apoptosis by accelerating the expression of caspases .
Result of Action
The compound, similar to its derivatives, exhibits anti-cancer activity against various cancer cell lines . It induces G2/M cell cycle arrest and increases the levels of p53 in treated cells . This leads to an imbalance in the levels of key mitochondrial proteins, resulting in apoptosis .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-pentoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-3-4-5-11-26-15-8-6-7-14(12-15)19(23)22-20-21-17-10-9-16(28(2,24)25)13-18(17)27-20/h6-10,12-13H,3-5,11H2,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEFCEQPNLJJGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.